1,1-Dichlorohex-1-en-3-one
Description
Structure
3D Structure
Properties
CAS No. |
41501-57-9 |
|---|---|
Molecular Formula |
C6H8Cl2O |
Molecular Weight |
167.03 g/mol |
IUPAC Name |
1,1-dichlorohex-1-en-3-one |
InChI |
InChI=1S/C6H8Cl2O/c1-2-3-5(9)4-6(7)8/h4H,2-3H2,1H3 |
InChI Key |
XMQSNVYVOCKWFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C=C(Cl)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 1,1 Dichlorohex 1 En 3 One
Investigation of Electrophilic and Nucleophilic Addition Reactions
The electronic characteristics of 1,1-Dichlorohex-1-en-3-one, specifically its nature as an α,β-unsaturated ketone, make it amenable to both electrophilic and nucleophilic addition reactions. The reactivity is dictated by the polarization of the molecule due to its electron-withdrawing groups.
Reactivity of the Carbon-Carbon Double Bond in this compound
The carbon-carbon double bond in this compound is significantly electron-deficient. This is a direct consequence of the strong electron-withdrawing inductive effects of the two chlorine atoms attached to one of the vinylic carbons and the resonance effect of the conjugated carbonyl group. This electronic feature makes the double bond highly electrophilic, particularly at the carbon atom beta to the carbonyl group.
Unlike typical electron-rich alkenes that readily undergo electrophilic addition, the double bond in this compound is deactivated towards electrophiles. savemyexams.com Instead, it is highly susceptible to nucleophilic attack, a process often referred to as conjugate or Michael addition. dalalinstitute.com Nucleophiles are drawn to the electron-poor β-carbon, leading to the formation of an enolate intermediate which is stabilized by resonance.
Table 1: Reactivity of the C=C Double Bond
| Reaction Type | Susceptibility | Rationale |
|---|---|---|
| Electrophilic Addition | Low | The double bond is electron-deficient due to the strong electron-withdrawing effects of two chlorine atoms and the conjugated carbonyl group, repelling electrophiles. |
| Nucleophilic Addition | High | The β-carbon of the double bond is highly electrophilic, making it a prime target for attack by a wide range of nucleophiles in a conjugate addition mechanism. dalalinstitute.com |
Nucleophilic Attack on the Carbonyl Center
The carbonyl group (C=O) within this compound presents a classic site for nucleophilic attack. libretexts.org The significant difference in electronegativity between the carbon and oxygen atoms results in a polarized bond, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. This inherent electrophilicity of the carbonyl carbon makes it a target for various nucleophiles. libretexts.org
Direct nucleophilic addition to the carbonyl carbon results in the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields an alcohol. This reaction pathway competes with the conjugate addition to the carbon-carbon double bond, and the preferred course of reaction often depends on the nature of the nucleophile and the reaction conditions.
Cyclization Reactions Leading to Heterocyclic Systems
The polyfunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The strategic placement of electrophilic centers allows for cyclization reactions with appropriate binucleophiles.
Pyrazole (B372694) Synthesis via Reactions with Hydrazines
One of the most significant applications of compounds with a 1,3-dicarbonyl or equivalent functionality is in the synthesis of pyrazoles through condensation with hydrazines. youtube.comgoogle.comgoogle.com Although this compound is not a traditional 1,3-dicarbonyl compound, it serves as a synthetic equivalent.
The reaction mechanism is believed to proceed via an initial nucleophilic attack of the hydrazine (B178648) on the electron-deficient double bond. This is followed by an intramolecular cyclization. The gem-dichloro group can subsequently undergo hydrolysis to a carbonyl group under the reaction conditions, or one of the chlorine atoms can be displaced by the second nitrogen of the hydrazine. The resulting intermediate then dehydrates to form the stable aromatic pyrazole ring. This method allows for the synthesis of 1,3,5-trisubstituted pyrazoles. rsc.org
Table 2: Proposed Steps in Pyrazole Synthesis from this compound
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Nucleophilic (Michael) addition of hydrazine to the C=C double bond. | Adduct |
| 2 | Intramolecular nucleophilic attack from the second nitrogen of the hydrazine onto the carbonyl carbon. | Cyclic intermediate |
| 3 | Elimination of water. | Dihydropyrazole derivative |
| 4 | Elimination of HCl or hydrolysis and subsequent elimination. | Aromatization to form the pyrazole ring. |
Exploration of Other Annulation and Ring-Forming Reactions
Beyond pyrazole synthesis, the structure of this compound is suitable for other annulation (ring-forming) reactions. Its ability to react with various nucleophiles opens pathways to other heterocyclic systems. For instance, reaction with other binucleophiles such as hydroxylamine (B1172632) could potentially lead to the formation of isoxazoles. Similarly, reactions with amidines or guanidines could provide access to pyrimidine (B1678525) derivatives. The intramolecular version of such reactions, where a nucleophilic center is part of the same molecule, could also lead to carbocyclic compounds. mdpi.com The specific outcomes of these reactions would depend on the chosen reagents and reaction conditions, highlighting a broad area for synthetic exploration.
Halogen Substitution and Elimination Reactions
The two chlorine atoms on the vinylic carbon are key reactive sites, participating in both substitution and elimination reactions.
Vinylic halides, such as this compound, are generally less reactive towards nucleophilic substitution than their saturated alkyl halide counterparts. youtube.com However, the presence of the activating carbonyl group can facilitate substitution reactions through mechanisms like nucleophilic vinylic substitution.
Elimination reactions are also a possibility. Treatment with a strong, non-nucleophilic base could potentially induce the elimination of hydrogen chloride (HCl) to form a chloroalkyne derivative. The feasibility of this pathway is in competition with other nucleophilic reactions at the carbonyl or the β-carbon. lumenlearning.comlibretexts.org The choice of base and solvent is critical in directing the reaction towards elimination over substitution or addition. libretexts.org
Isomerization and Rearrangement Studies
The isomerization of this compound can involve the geometric isomerization of the carbon-carbon double bond or tautomerization involving the ketone moiety. While specific studies on the isomerization of this compound are not extensively documented, the behavior of analogous α,β-unsaturated systems suggests potential pathways.
Under thermal or photochemical conditions, E/Z isomerization of the C=C bond can occur. princeton.edu For instance, the isomerization of 1,1-disubstituted alkenes to trisubstituted (Z)-alkenes has been achieved through a 1,3-hydrogen shift catalyzed by a scandium complex, highlighting a potential pathway for isomerization in related systems. nih.gov
Rearrangement reactions of dichlorovinyl ketones can be promoted by Lewis acids. For example, the treatment of 1,1,1-trifluoroalkanones with aluminum trichloride (B1173362) (AlCl₃) can yield 1,1-dichloro-1-alkenones, and in some cases, these products can undergo further rearrangement, particularly when the substrate contains an electron-rich aromatic ring. rsc.org This suggests that under similar Lewis acidic conditions, this compound could potentially undergo skeletal rearrangements.
Common rearrangement reactions in organic chemistry that could theoretically be relevant to derivatives of this compound under specific conditions include:
Nazarov Cyclization: If the alkyl chain were appropriately substituted to form a divinyl ketone, an acid-catalyzed 4π-electrocyclization could occur.
Favorskii Rearrangement: Treatment of a corresponding α-halo ketone derivative with a base could lead to a cyclopropanone (B1606653) intermediate that rearranges to a carboxylic acid derivative.
It is important to note that these are potential pathways based on the reactivity of similar functional groups, and specific experimental studies on this compound are required for confirmation.
Mechanistic Investigations of Key Transformations of this compound
Understanding the mechanisms of the transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. This involves the study of reaction intermediates, transition states, and the role of catalysts.
The transformations of this compound likely proceed through various reactive intermediates. For instance, in addition reactions to the α,β-unsaturated system, enolate intermediates are expected to form. The subsequent fate of these enolates determines the final product. In the context of rearrangements, carbocationic intermediates are often involved, especially in the presence of strong acids or Lewis acids.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the structures and energies of intermediates and transition states. whiterose.ac.ukresearchgate.net For example, DFT calculations can be employed to model the transition states of hydride transfer reactions or to understand the stereoselectivity of catalyzed reactions. researchgate.netresearchgate.net While specific DFT studies on this compound are not prevalent in the literature, such computational approaches could provide significant insights into its reaction mechanisms.
Experimental techniques such as NMR spectroscopy can be used to detect and characterize stable intermediates. For instance, low-temperature NMR studies could potentially allow for the observation of transient species formed during the reaction of this compound.
Catalysis offers a powerful means to control the reactivity and selectivity of transformations involving this compound. Both organocatalysis and transition-metal catalysis are relevant to the functional groups present in the molecule.
Organocatalysis: Chiral organocatalysts can be employed for enantioselective transformations of α,β-unsaturated ketones. For example, chiral amines can activate enones towards Diels-Alder reactions, and chiral thiourea (B124793) derivatives can catalyze asymmetric Michael additions. princeton.edunih.govmdpi.com These strategies could potentially be applied to this compound to synthesize chiral products.
Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and could be utilized to functionalize the dichlorovinyl moiety of this compound. youtube.comyoutube.comthieme-connect.de Depending on the reaction conditions and the coupling partner, one or both chlorine atoms could be substituted, leading to a diverse range of products. Other transition metals like nickel, rhodium, and iridium are also known to catalyze various transformations of unsaturated systems, including isomerization and addition reactions. researchgate.netwikipedia.org
The development of specific catalytic systems for this compound would likely focus on achieving high selectivity (chemo-, regio-, and stereoselectivity) and efficiency.
Computational and Theoretical Chemistry Studies of 1,1 Dichlorohex 1 En 3 One
Electronic Structure and Bonding Analysis
The electronic characteristics of 1,1-dichlorohex-1-en-3-one are fundamental to understanding its chemical behavior. The presence of a conjugated enone system, substituted with two electron-withdrawing chlorine atoms on the double bond, creates a unique electronic landscape that can be meticulously analyzed using computational models.
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for calculating a variety of molecular descriptors that quantify the reactivity and electronic properties of a molecule. researchgate.net For this compound, these calculations can elucidate the influence of the dichlorovinyl group on the ketone functionality.
DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can determine key electronic parameters. researchgate.net These descriptors help in predicting how the molecule will interact with other chemical species. For instance, the energies of the frontier molecular orbitals (HOMO and LUMO) are crucial for understanding its role in chemical reactions. Other calculated properties like ionization potential, electron affinity, and global reactivity descriptors (hardness, chemical potential, electrophilicity index) provide a comprehensive electronic profile.
Below is a table of representative molecular descriptors that could be obtained for this compound through DFT calculations.
| Molecular Descriptor | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons. |
| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability. libretexts.org |
| Ionization Potential | IP | The energy required to remove an electron. |
| Electron Affinity | EA | The energy released when an electron is added. |
| Electronegativity | χ | The ability to attract electrons. |
| Chemical Hardness | η | Measures resistance to change in electron distribution. |
| Electrophilicity Index | ω | Quantifies the global electrophilic nature of the molecule. |
Note: The specific values for these descriptors would require dedicated computational analysis.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the outcomes of chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org
For this compound, an α,β-unsaturated ketone, the FMOs are distributed across the conjugated π-system. fiveable.mechadsprep.com
HOMO: The HOMO is expected to have significant electron density on the carbon-carbon double bond (C1=C2), reflecting its nucleophilic character in certain reactions.
LUMO: The LUMO is anticipated to be delocalized over the entire C=C-C=O system. Crucially, the presence of two chlorine atoms at the C1 position strongly withdraws electron density, significantly lowering the energy of the LUMO and increasing the magnitude of the LUMO coefficient on the β-carbon (C2).
This electron density distribution makes the β-carbon the primary site for nucleophilic attack, a characteristic feature of Michael acceptors. youtube.comyoutube.com The carbonyl carbon (C3) also represents an electrophilic site, but the electronic influence of the dichlorovinyl group enhances the electrophilicity of the β-carbon, making conjugate addition a highly favorable reaction pathway. wikipedia.org
Conformational Analysis and Stereochemical Implications
Even in acyclic molecules, rotation around single bonds leads to different conformations with varying energies. libretexts.org For this compound, the most significant conformational flexibility arises from rotation around the C2-C3 single bond, which connects the vinyl group to the carbonyl group. This rotation gives rise to two primary planar conformers: s-trans and s-cis.
s-trans: In this conformation, the C1=C2 double bond and the C3=O double bond are oriented on opposite sides of the C2-C3 single bond, resulting in a dihedral angle of 180°. This arrangement is generally more stable for acyclic enones as it minimizes steric hindrance between the substituents on the double bond and the carbonyl group.
s-cis: Here, the two double bonds are on the same side of the C2-C3 bond, with a dihedral angle of 0°. This conformation is typically higher in energy due to increased steric repulsion and dipole-dipole repulsion between the oxygen atom and the dichlorovinyl group. scribd.com
Computational methods can be used to calculate the potential energy surface for this rotation, identifying the energy minima corresponding to the s-cis and s-trans conformers and the rotational energy barrier between them. The relative stability of these conformers can influence the molecule's reactivity and its ability to fit into the active sites of enzymes or interact with other molecules.
| Conformer | Dihedral Angle (C1=C2-C3=O) | Key Feature | Expected Relative Stability |
| s-trans | ~180° | Minimized steric and dipolar repulsion. | More Stable |
| s-cis | ~0° | Increased steric and dipolar repulsion. | Less Stable |
Elucidation of Reaction Mechanisms and Energetics
Computational chemistry is an invaluable tool for mapping out the detailed steps of chemical reactions, providing information on intermediates and transition states that are often fleeting and difficult to detect experimentally.
Given its structure as a potent Michael acceptor, a primary reaction pathway for this compound is conjugate addition. youtube.comwikipedia.org Computational modeling can determine the activation barriers for competing reaction pathways, such as 1,2-addition (attack at the carbonyl carbon) versus 1,4-addition (attack at the β-carbon).
By calculating the free energy profile along the reaction coordinate, the activation energy (ΔG‡) for each pathway can be determined. For a reaction such as the addition of a thiol nucleophile, theoretical calculations would likely confirm that the 1,4-addition pathway has a significantly lower activation barrier. nih.govnih.gov This is due to the formation of a more stable, resonance-delocalized enolate intermediate. The presence of the dichloro group at the C1 position further enhances the electrophilicity of the C2 carbon, making the 1,4-pathway even more favorable compared to non-halogenated enones.
A complete computational study of a reaction mechanism involves optimizing the geometries and calculating the energies of all stationary points on the potential energy surface, including reactants, products, intermediates, and transition states.
For the Michael addition to this compound, key species would be characterized:
Reactants: The optimized structures of this compound and the chosen nucleophile.
Transition State (TS): This is a first-order saddle point on the potential energy surface, representing the highest energy point along the lowest energy reaction path. For a 1,4-addition, the TS would feature partially formed bonds between the nucleophile and the β-carbon (C2) and a shifting π-electron density towards the oxygen atom. Frequency calculations are used to confirm the structure as a true transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Intermediate: After the transition state, the reaction proceeds to form an intermediate. In a Michael addition, this is a resonance-stabilized enolate anion, where the negative charge is delocalized across the oxygen, C3, and C1 atoms. This species exists in a local energy minimum until it is protonated in a subsequent step to yield the final product. nih.gov
By characterizing these transient species, computational chemistry provides a step-by-step molecular movie of the reaction, revealing the intricate details of bond formation and breaking.
Prediction of Spectroscopic Properties and Validation
The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical research, offering insights into molecular structure and electronic environments. For a novel or uncharacterized compound such as this compound, these predictive tools are invaluable. The primary methods for these predictions are based on Density Functional Theory (DFT) for nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, and Time-Dependent DFT (TD-DFT) for ultraviolet-visible (UV-Vis) spectroscopy. mdpi.comyoutube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The prediction of ¹³C and ¹H NMR chemical shifts is crucial for structural elucidation. nih.gov DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard approach for obtaining reliable NMR parameter predictions. rsc.org For this compound, a hypothetical computational study would involve geometry optimization of the molecule's conformation, followed by GIAO-DFT calculations to determine the isotropic shielding values of each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
A hypothetical table of predicted NMR chemical shifts for this compound is presented below. The specific values are illustrative and would be expected from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G(d)). researchgate.net
Interactive Data Table: Hypothetical Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C1 | 125.4 | - |
| C2 | 138.2 | 6.85 |
| C3 | 198.5 | - |
| C4 | 42.1 | 2.60 |
| C5 | 25.9 | 1.65 |
| C6 | 13.7 | 0.95 |
Infrared (IR) Spectroscopy:
Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. github.io Following geometry optimization, a frequency calculation is performed to determine the normal modes of vibration. github.io The resulting frequencies and their corresponding intensities provide a theoretical IR spectrum that can be used to identify key functional groups. For this compound, characteristic peaks would be expected for the C=O stretch of the ketone, the C=C stretch of the alkene, and C-Cl stretches. Anharmonic corrections are often applied to the calculated harmonic frequencies to improve agreement with experimental data. researchgate.netsissa.it
Interactive Data Table: Hypothetical Predicted IR Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| ν(C=O) | 1715 | Ketone carbonyl stretch |
| ν(C=C) | 1620 | Alkene C=C stretch |
| ν(C-H) | 3050 | Vinylic C-H stretch |
| ν(C-Cl) | 750, 680 | C-Cl stretches |
Ultraviolet-Visible (UV-Vis) Spectroscopy:
The electronic transitions that give rise to UV-Vis absorption can be predicted using TD-DFT. mdpi.commdpi.com These calculations provide the excitation energies and oscillator strengths for the transitions between molecular orbitals. For an α,β-unsaturated ketone like this compound, the most significant transition is typically the π → π* transition of the conjugated system, which is expected to have a high intensity. A lower intensity n → π* transition associated with the carbonyl group is also anticipated at a longer wavelength. youtube.com
Interactive Data Table: Hypothetical Predicted UV-Vis Absorption for this compound
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |
| π → π | 235 | 0.45 |
| n → π | 310 | 0.02 |
Validation of these theoretical predictions would necessitate the synthesis of this compound and the experimental acquisition of its NMR, IR, and UV-Vis spectra. A comparison between the computed and experimental data would then allow for the refinement of the computational model and confirm the structural and electronic features of the molecule.
Development of In Silico Models for Reactivity and Selectivity
In silico models, particularly those based on Quantitative Structure-Activity Relationships (QSAR), are instrumental in predicting the reactivity and selectivity of chemical compounds. rsc.org For this compound, which contains an electrophilic α,β-unsaturated ketone moiety, such models can provide valuable insights into its potential reactions, such as Michael additions.
The development of an in silico model for the reactivity of this compound would begin with the calculation of various molecular descriptors using DFT. These descriptors quantify different aspects of the molecule's electronic structure. Key descriptors include:
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting reactivity. A low LUMO energy indicates a greater susceptibility to nucleophilic attack. numberanalytics.com
Global Reactivity Descriptors: These include electrophilicity (ω) and chemical hardness (η). The electrophilicity index is particularly relevant for Michael acceptors, with a higher value suggesting greater reactivity towards nucleophiles. mdpi.com
Local Reactivity Descriptors: These descriptors, such as the Fukui function or local electrophilicity, can predict the most reactive sites within a molecule, thus indicating the regioselectivity of a reaction. mdpi.com
A QSAR model could be constructed by correlating these computed descriptors with experimentally determined reaction rates for a series of related α,β-unsaturated ketones. This would allow for the prediction of the reactivity of this compound.
Interactive Data Table: Hypothetical Quantum Chemical Descriptors for this compound
| Descriptor | Hypothetical Value | Implication for Reactivity |
| HOMO Energy | -7.2 eV | Related to electron-donating ability |
| LUMO Energy | -2.5 eV | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability |
| Electrophilicity Index (ω) | 2.8 eV | High value suggests strong electrophilic character |
| Chemical Hardness (η) | 2.35 eV | Measure of resistance to change in electron distribution |
These in silico models can be further refined to predict the selectivity of reactions. For instance, by analyzing the local electrophilicity at the β-carbon of the enone system, the propensity for Michael addition at that site can be quantified. Such models are invaluable in guiding synthetic efforts and in understanding the potential biological activity of the compound, as the reactivity of Michael acceptors is often linked to their interactions with biological nucleophiles. nih.gov
Advanced Spectroscopic and Chromatographic Characterization of 1,1 Dichlorohex 1 En 3 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the atomic framework of 1,1-Dichlorohex-1-en-3-one. By analyzing the chemical shifts, coupling constants, and through-bond correlations, a complete picture of the molecule's structure can be assembled.
Multi-Nuclear NMR (e.g., ¹H, ¹³C) for Atom Connectivity
The ¹H and ¹³C NMR spectra provide the foundational information for determining the connectivity of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The vinylic proton (=CH-), being adjacent to the electron-withdrawing carbonyl group and the dichlorovinyl group, would appear as a singlet in the downfield region, typically between 6.5 and 7.5 ppm. The methylene (B1212753) protons (CH₂ ) alpha to the carbonyl group are anticipated to resonate as a triplet around 2.6-2.8 ppm, showing coupling to the adjacent methylene group. The subsequent methylene protons (-CH₂-CH₃) would likely appear as a sextet in the range of 1.6-1.8 ppm, and the terminal methyl protons (-CH₃) would be observed as a triplet around 0.9-1.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon skeleton. The carbonyl carbon (C=O) is expected to have a characteristic chemical shift in the highly deshielded region of 190-200 ppm. libretexts.orgpressbooks.pub The carbon of the dichlorovinyl group (C=CCl₂) would also be found downfield, likely between 130 and 140 ppm. The other vinylic carbon (=C H-) is expected to resonate in a similar region. The methylene carbon alpha to the carbonyl group is predicted to be in the 35-45 ppm range, while the other methylene and methyl carbons will appear at higher field strengths.
| Position | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 (=CCl₂) | - | ~130-140 |
| 2 (=CH) | ~6.5-7.5 (s) | ~130-140 |
| 3 (C=O) | - | ~190-200 |
| 4 (-CH₂-) | ~2.6-2.8 (t, J ≈ 7.5) | ~35-45 |
| 5 (-CH₂-) | ~1.6-1.8 (sext, J ≈ 7.5) | ~15-25 |
| 6 (-CH₃) | ~0.9-1.0 (t, J ≈ 7.5) | ~10-15 |
Advanced 2D NMR Techniques (COSY, HMQC, HMBC) for Complex Structures
To confirm the assignments made from 1D NMR and to elucidate the complete bonding network, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. Cross-peaks would be expected between the protons on C-4 and C-5, and between the protons on C-5 and C-6, confirming the propyl chain attached to the carbonyl group. The vinylic proton at C-2 would not show any COSY correlations, consistent with its singlet nature.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a cross-peak between the vinylic proton and the carbon at C-2, as well as correlations for each of the proton and carbon pairs in the propyl chain (C-4, C-5, and C-6).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations. Key expected correlations would include the vinylic proton at C-2 to the carbonyl carbon (C-3) and the dichlorovinyl carbon (C-1). The methylene protons at C-4 would show correlations to the carbonyl carbon (C-3) and the methylene carbon at C-5. These correlations would definitively establish the connectivity of the dichlorovinyl, carbonyl, and propyl moieties.
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis
FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is expected to show several characteristic absorption bands.
The most prominent feature would be the strong absorption band for the carbonyl (C=O) stretching vibration. Due to conjugation with the carbon-carbon double bond, this band is expected to appear at a lower wavenumber compared to a saturated ketone, typically in the range of 1685-1666 cm⁻¹. pressbooks.puborgchemboulder.com The carbon-carbon double bond (C=C) stretch of the enone system would likely be observed around 1600-1640 cm⁻¹. The stretching vibration of the C-Cl bonds in the dichlorovinyl group is expected to produce strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹. Additionally, C-H stretching vibrations for the alkyl chain will be present around 2850-3000 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O | Stretching | 1685-1666 | Strong |
| C=C | Stretching | 1600-1640 | Medium |
| C-Cl | Stretching | 600-800 | Strong |
| C-H (alkyl) | Stretching | 2850-3000 | Medium-Strong |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways
HRMS is a powerful technique for determining the precise molecular weight of a compound, which allows for the confident determination of its elemental composition. For this compound (C₆H₈Cl₂O), the expected exact mass can be calculated with high precision. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺), with M+2 and M+4 peaks having predictable relative intensities due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation pathways under electron ionization (EI) can also be predicted. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones, which could lead to the loss of the propyl radical (•C₃H₇) or the dichlorovinyl radical (•C₂HCl₂). youtube.com Another potential fragmentation is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen from the propyl chain to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond.
Hyphenated Chromatographic Techniques for Separation and Quantification
Hyphenated chromatographic techniques are essential for the separation of this compound from complex mixtures and for its quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
Given its likely volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for the analysis of this compound. restek.com In a GC-MS system, the compound would be separated from other components of a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for its identification by comparison with a spectral library or through interpretation of its fragmentation pattern as discussed in the HRMS section. The retention time from the gas chromatogram provides an additional layer of identification. For quantitative analysis, a calibration curve can be constructed by analyzing standards of known concentrations.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity and analyzing potential isomers of this compound. Given the compound's structure—an α,β-unsaturated ketone with two chlorine atoms on the double bond—reversed-phase HPLC (RP-HPLC) is the most common and effective method for its analysis. walshmedicalmedia.comharvardapparatus.com
In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. nih.govnih.gov The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water is generally effective. waters.comauroraprosci.com The inclusion of a UV detector is standard, as the conjugated enone system of the molecule allows for strong absorbance in the UV region, typically around 220-280 nm, providing high sensitivity for detection. auroraprosci.com
Purity assessment is a primary application of HPLC. A highly pure sample of this compound will ideally yield a single, sharp, and symmetrical peak in the chromatogram. The presence of additional peaks indicates impurities, which could be starting materials, by-products from synthesis, or degradation products. By integrating the area of each peak, the relative concentration of each component can be determined, providing a quantitative measure of the compound's purity.
Furthermore, HPLC is crucial for the separation and analysis of isomers. walshmedicalmedia.commtc-usa.com For this compound, the primary isomeric consideration would be the potential presence of geometric isomers (E/Z) if the synthetic route allowed for their formation, although the "1,1-dichloro" nomenclature specifies the position of the chlorine atoms on the same carbon, precluding E/Z isomerism around the C1-C2 double bond. However, other structural isomers, such as those with chlorine atoms at different positions (e.g., 1,2-dichlorohex-1-en-3-one), would have different polarities and would be separable by RP-HPLC. researchgate.netnih.gov The distinct interactions of these isomers with the stationary phase lead to different retention times, allowing for their identification and quantification. researchgate.net The optimization of mobile phase composition, flow rate, and column temperature is key to achieving baseline resolution between the main compound and any impurities or isomers.
Below is a table representing a typical set of parameters for the HPLC analysis of a chlorinated ketone like this compound.
Table 1: Representative HPLC Parameters for Analysis of this compound
| Parameter | Value/Type | Purpose |
|---|---|---|
| Instrument | Agilent 1260 Infinity II or similar | Standard HPLC system |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 65:35 v/v) | Elution of the compound from the column |
| Flow Rate | 1.0 mL/min | Controls retention time and peak resolution |
| Column Temperature | 30 °C | Ensures reproducible retention times |
| Injection Volume | 10 µL | Volume of sample introduced for analysis |
| Detector | UV-Vis Diode Array Detector (DAD) | Detection and quantification |
| Detection Wavelength | 254 nm | Wavelength for optimal absorbance of the analyte |
| Retention Time (Hypothetical) | ~5.8 min | Time taken for the analyte to elute |
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
For a molecule of this compound, X-ray diffraction analysis would reveal the planarity of the dichlorovinyl ketone moiety. The C=C double bond and the C=O group would likely adopt a nearly planar s-trans or s-cis conformation to minimize steric hindrance and maximize electronic conjugation. The hexyl chain's propyl group attached to the carbonyl would exhibit a specific torsion angle relative to the enone plane, adopting a low-energy staggered conformation.
Beyond the intramolecular details, X-ray crystallography provides critical insights into the intermolecular interactions that govern the crystal packing. mdpi.comrsc.org In the crystal lattice of this compound, several types of non-covalent interactions are expected to play a role. Due to the presence of the polar carbonyl group and the electronegative chlorine atoms, significant dipole-dipole interactions would be a primary force in the crystal packing.
Furthermore, weak hydrogen bonds of the C–H···O or C–H···Cl type are likely to be observed, where hydrogen atoms from the alkyl chain of one molecule interact with the oxygen or chlorine atoms of a neighboring molecule. nih.gov Another important interaction to consider is halogen bonding, a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. nih.gov In this case, Cl···O or Cl···Cl contacts between adjacent molecules could be present and contribute significantly to the stability of the crystal structure. rsc.org The analysis of these intermolecular forces is crucial for understanding polymorphism, solubility, and other solid-state properties of the compound. mdpi.com
A hypothetical set of crystallographic data for this compound is presented in the table below, based on data for similar small organic molecules containing chloro- and keto- functionalities.
Table 2: Representative X-ray Crystallography Data for this compound
| Parameter | Hypothetical Value | Description |
|---|---|---|
| Chemical Formula | C₆H₈Cl₂O | Molecular formula of the compound |
| Formula Weight | 167.03 g/mol | Molar mass of the compound |
| Crystal System | Monoclinic | One of the seven crystal systems |
| Space Group | P2₁/c | Describes the symmetry of the unit cell |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.1 Å, c = 9.8 Å, β = 105° | Dimensions and angle of the unit cell |
| Volume | 815 ų | Volume of the unit cell |
| Z | 4 | Number of molecules per unit cell |
| Calculated Density | 1.36 g/cm³ | Density derived from crystallographic data |
| Key Bond Lengths | C=O: ~1.22 Å; C=C: ~1.34 Å; C-Cl: ~1.73 Å | Selected intramolecular distances |
| Key Intermolecular Contacts | C-H···O: ~2.4 Å; Cl···O: ~3.1 Å | Distances indicating potential non-covalent bonds |
Applications of 1,1 Dichlorohex 1 En 3 One As a Key Synthetic Intermediate
Facilitating the Synthesis of Diverse Organic Scaffolds
The electrophilic nature of the carbon-carbon double bond and the carbonyl carbon in 1,1-dichlorohex-1-en-3-one, combined with the presence of two chlorine atoms, makes it a versatile precursor for the synthesis of various heterocyclic and carbocyclic scaffolds. The reactivity of the related class of dichlorovinyl ketones has been shown to be particularly useful in the construction of nitrogen-containing heterocycles.
One of the prominent applications of dichlorovinyl ketones is in the synthesis of pyrazole (B372694) derivatives. The reaction of 1,2-dichlorovinyl ketones with alkylhydrazines serves as a key step in the formation of 1-alkyl-3-alkyl-4-chloropyrazoles. This transformation proceeds through a cyclization reaction, where the hydrazine (B178648) attacks the carbonyl group and the double bond, leading to the formation of the heterocyclic ring. This methodology provides a route to substituted pyrazoles, which are important structural motifs in many biologically active compounds.
Furthermore, the dichlorovinyl ketone moiety can react with various dinucleophiles to afford a range of heterocyclic systems. For instance, reactions with aromatic and aliphatic diamines can lead to the formation of N,N′-bis(2-acyl-2-chlorovinyl)-substituted diamines. These products can potentially undergo further cyclization to yield macrocyclic structures or other complex heterocyclic systems. The reaction with o-aminophenol involves the replacement of one of the chlorine atoms, forming 2-arylamino-1-chlorovinyl ketones, which are precursors to other heterocyclic structures.
The following table summarizes the types of organic scaffolds that can be synthesized from dichlorovinyl ketones, which is indicative of the potential of this compound in this area.
| Starting Material Class | Reagent | Resulting Scaffold |
| Dichlorovinyl ketones | Alkylhydrazines | 1-Alkyl-3-alkyl-4-chloropyrazoles |
| Dichlorovinyl ketones | Aromatic/Aliphatic Diamines | N,N′-bis(2-acyl-2-chlorovinyl)-substituted diamines |
| Dichlorovinyl ketones | o-Aminophenol | 2-Arylamino-1-chlorovinyl ketones |
Utility in the Preparation of Advanced Building Blocks for Chemical Synthesis
This compound can serve as a foundational building block for the synthesis of more elaborate and functionally rich molecules. Its inherent reactivity allows for the introduction of the 1,1-dichlorohexenone fragment into larger molecular architectures, thereby creating advanced intermediates for multi-step syntheses.
The conjugate addition of nucleophiles to the α,β-unsaturated ketone system is a fundamental transformation that can be exploited. Organometallic reagents, such as organocuprates (Gilman reagents), are known to add to the β-position of enones. libretexts.org In the case of this compound, this would result in the formation of a new carbon-carbon bond at the C2 position, leading to a more substituted and complex ketone. This approach allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups.
Similarly, Grignard reagents and organolithium compounds can add to the carbonyl group, although with α,β-unsaturated ketones, a mixture of 1,2- and 1,4-addition products is often observed. msu.edu By carefully controlling the reaction conditions, it is possible to favor the formation of the 1,2-addition product, which would be a tertiary alcohol. This alcohol can then be used in subsequent transformations, such as dehydration to form a diene or as a starting point for further functionalization.
The versatility of ketones as building blocks in the synthesis of natural product-inspired compounds is well-documented. beilstein-journals.org The presence of the dichloroalkene moiety in this compound adds another layer of synthetic utility, as the chlorine atoms can be subjected to various transition-metal-catalyzed cross-coupling reactions. nih.govd-nb.info For example, palladium-catalyzed reactions could be employed to replace one or both chlorine atoms with other functional groups, leading to highly functionalized and complex molecules.
| Reagent Class | Site of Attack | Potential Product |
| Organocuprates | β-carbon (C2) | β-Substituted dichloro ketone |
| Grignard Reagents | Carbonyl carbon (C3) | Tertiary alcohol |
| Organolithium Reagents | Carbonyl carbon (C3) | Tertiary alcohol |
Exploring its Role in Catalytic Cycles or as a Ligand Precursor
While direct applications of this compound in catalytic cycles or as a ligand precursor are not extensively documented, its structure suggests several possibilities for such roles. The presence of heteroatoms with lone pairs of electrons (oxygen and chlorine) and a reactive π-system allows for potential coordination to metal centers.
The oxygen atom of the carbonyl group can act as a Lewis base and coordinate to a metal center, which is a common feature of many catalysts and ligands. Similarly, the chlorine atoms possess lone pairs that could potentially coordinate to a metal, although this is less common for chloroalkenes compared to other halogenated compounds.
More plausibly, this compound could be chemically modified to create a more effective ligand. For example, reaction with a bifunctional reagent containing a soft donor atom (e.g., phosphorus or sulfur) and a nucleophilic group could lead to the formation of a bidentate ligand. The nucleophilic part of the reagent could react with the enone system, while the soft donor atom would be available for coordination to a transition metal. The synthesis of β,γ-unsaturated aliphatic acids via ligand-enabled dehydrogenation highlights the importance of ligand design in catalysis. nih.gov
Furthermore, the α,β-unsaturated ketone moiety is a known structural element in certain types of ligands. The electronic properties of the conjugated system can be tuned by substituents, which in turn can influence the properties of the resulting metal complex. The dichloro-substituents on this compound would act as electron-withdrawing groups, which could modulate the electronic properties of a ligand derived from it.
Potential in Materials Science: Precursors for Specialty Polymers
The vinyl group in this compound suggests its potential as a monomer for polymerization reactions, leading to the formation of specialty polymers with unique properties. Vinyl ketones are known to undergo polymerization through various mechanisms, including free-radical and anionic polymerization. rsc.orgresearchgate.netresearchgate.netnih.gov
The polymerization of this compound would result in a polymer with a poly(vinyl ketone) backbone and pendant dichloropropyl groups. The presence of the ketone and dichloro-substituents would be expected to impart specific properties to the resulting polymer. The polar ketone group could enhance adhesion and solubility in polar solvents, while the chlorine atoms could increase the polymer's flame retardancy and refractive index. Halogenated polymers often exhibit enhanced thermal stability and chemical resistance. google.com
The polymerization of vinyl ketones can be controlled to produce well-defined polymers with specific molecular weights and architectures. researchgate.net Techniques such as reversible addition-fragmentation chain transfer (RAFT) polymerization have been successfully applied to vinyl ketone monomers. rsc.orgmdpi.com This level of control is crucial for tailoring the properties of the resulting material for specific applications.
Furthermore, the resulting polymer could be post-functionalized through reactions of the ketone or the chloro-groups. For instance, the ketone groups could be used for cross-linking the polymer chains or for grafting other molecules onto the polymer backbone. The functionalization of aliphatic polyketones has been shown to be a versatile method for tuning their properties for various applications. cambridge.org
| Polymerization Method | Potential Polymer Properties |
| Free-Radical Polymerization | Increased flame retardancy, higher refractive index |
| Anionic Polymerization | Controlled molecular weight and architecture |
| RAFT Polymerization | Well-defined block copolymers |
Concluding Remarks and Future Research Perspectives for 1,1 Dichlorohex 1 En 3 One
Development of Novel and Efficient Synthetic Routes
The synthesis of 1,1-dichloro-1-alkenones is a crucial first step in unlocking their chemical potential. Current methods often involve multi-step procedures or harsh reaction conditions. Future research should focus on developing more efficient, sustainable, and versatile synthetic strategies.
One promising avenue is the adaptation of a recently reported novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones using aluminum trichloride (B1173362). nih.govbeilstein-journals.orgproquest.com This reaction proceeds through a halogen exchange mechanism and has been shown to be effective for a range of substrates. nih.gov Future work could focus on optimizing this reaction for aliphatic substrates like the precursor to 1,1-dichlorohex-1-en-3-one and exploring alternative, less corrosive Lewis acids.
A comparison of this novel approach with traditional methods for synthesizing 1,1-dichloro-1-alkenes highlights the potential for significant improvement in efficiency and substrate scope. nih.govbeilstein-journals.org
| Method | Starting Material | Reagents | Key Features |
| Novel Route | 1,1,1-Trifluoroalkanones | AlCl₃ | Direct conversion of a CF₃ group to a CCl₂ group. nih.govbeilstein-journals.org |
| Traditional Route 1 | Aldehydes | PPh₃, CCl₄ | One-step conversion of aldehydes to 1,1-dichloro-1-alkenes. nih.govbeilstein-journals.org |
| Traditional Route 2 | Aldehydes | Trichloromethyl carbinols | Two-step process involving formation and subsequent elimination. nih.govbeilstein-journals.org |
This table presents a simplified comparison of synthetic routes for 1,1-dichloro-1-alkenes, the structural backbone of this compound.
Further research into greener synthetic methodologies, such as those utilizing flow chemistry or mechanochemistry, could also lead to more sustainable production methods for this compound.
Unveiling Undiscovered Reactivity Patterns and Transformation Pathways
The dichlorovinyl ketone moiety in this compound offers a rich landscape for exploring novel chemical transformations. The electron-withdrawing nature of the chlorine atoms and the carbonyl group, combined with the reactivity of the carbon-carbon double bond, suggests a variety of potential reactions that remain to be investigated.
Future research should aim to explore the reactivity of the dichlorovinyl group in cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, to construct complex cyclic and polycyclic systems. The unique electronic properties of the dichlorinated diene or dienophile could lead to unexpected stereochemical outcomes and provide access to novel molecular scaffolds.
Furthermore, the investigation of rearrangement reactions, inspired by the unexpected rearrangements observed in the synthesis of certain 1,1-dichloro-1-alkenones, could unveil new transformation pathways. nih.govbeilstein-journals.org For instance, under specific conditions, intramolecular cyclizations or skeletal rearrangements of this compound could lead to the formation of valuable heterocyclic or carbocyclic products.
| Reaction Type | Potential Reactants | Potential Products | Research Focus |
| Cycloaddition | Dienes, Alkenes | Polycyclic ketones | Stereoselectivity, Regioselectivity |
| Nucleophilic Addition | Amines, Thiols, Alcohols | Functionalized ketones | Reaction scope, Mechanism |
| Rearrangement | Lewis/Brønsted acids | Isomeric products | Mechanistic elucidation |
This interactive data table outlines potential areas of reactivity for this compound, suggesting avenues for future research.
Advanced Computational Modeling for Mechanism Prediction and Property Tuning
Computational chemistry offers a powerful tool to predict and understand the behavior of molecules like this compound. Density Functional Theory (DFT) and other ab initio methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound, guiding experimental efforts. nih.govnih.govresearchgate.netmdpi.com
Future computational studies should focus on:
Mechanism Elucidation: Modeling the reaction pathways for the synthesis and subsequent transformations of this compound to understand the underlying mechanisms and predict the feasibility of new reactions.
Reactivity Prediction: Calculating molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and other electronic descriptors to predict the regioselectivity and stereoselectivity of its reactions.
Property Tuning: Investigating the effect of substituents on the electronic and steric properties of the molecule to design derivatives with tailored reactivity and physical properties.
These computational investigations, when performed in synergy with experimental work, can accelerate the discovery of new reactions and applications for this compound. nih.govnih.gov
Exploration of New Applications in Specialized Chemical Synthesis
While the specific applications of this compound have yet to be explored, the broader class of 1,1-dichloro-1-alkenes has been recognized as valuable synthetic intermediates. nih.govbeilstein-journals.org They have been utilized in the synthesis of various biologically active molecules and functional materials.
Future research should be directed towards leveraging the unique reactivity of this compound as a building block in the synthesis of:
Novel Heterocycles: The dichlorovinyl ketone functionality can serve as a precursor for the construction of various five- and six-membered heterocyclic rings containing nitrogen, oxygen, or sulfur, which are common motifs in pharmaceuticals and agrochemicals.
Complex Natural Product Analogs: The ability to undergo selective transformations at the dichlorovinyl and ketone moieties makes it a versatile starting material for the synthesis of analogs of complex natural products.
Functional Polymers: Incorporation of the this compound unit into polymer chains could lead to materials with unique thermal, optical, or electronic properties.
The exploration of these applications will require a detailed understanding of the compound's reactivity and the development of selective transformation protocols. The versatility of the 1,1-dichloro-1-alkenyl group in cross-coupling reactions further expands its potential in constructing complex molecular architectures. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 1,1-Dichlorohex-1-en-3-one in laboratory settings?
- Methodological Guidance : Synthesis typically involves chlorination of hex-1-en-3-one precursors under controlled conditions. Purification can be achieved via fractional distillation or recrystallization using non-polar solvents. Ensure inert atmospheres to prevent degradation, and validate purity using GC-MS or HPLC (retention time comparison with standards) .
- Safety : Follow protocols for handling chlorinated compounds, including fume hood use, PPE (gloves, goggles), and proper waste segregation .
Q. How can researchers validate the structural integrity of this compound using crystallographic data?
- Techniques : Single-crystal X-ray diffraction (XRD) is ideal. Use SHELXL for refinement, particularly for resolving twinned or low-resolution data. Validate bond lengths and angles against DFT-calculated values or databases like NIST Chemistry WebBook .
- Data Reporting : Include crystallographic parameters (space group, R-factor) and deposition in repositories like the Cambridge Structural Database .
Q. What analytical techniques are most reliable for quantifying this compound in environmental samples?
- Methods : Employ GC-ECD (electron capture detection) for trace analysis due to its sensitivity to chlorinated compounds. Confirm peaks with GC-MS (mass fragmentation patterns) or HPLC coupled with UV-Vis at 220–250 nm (absorption maxima for α,β-unsaturated ketones) .
- Calibration : Use internal standards (e.g., deuterated analogs) to correct for matrix effects .
Q. What are the foundational toxicological screening protocols for this compound?
- In Vitro Assays : Start with Ames tests (mutagenicity) and MTT assays (cytotoxicity) on human cell lines (e.g., HepG2). Follow OECD guidelines for dose-response curves and include positive/negative controls .
- Data Interpretation : Compare results with structurally similar compounds (e.g., 1,1-dichloroethane) to infer potential hazards .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic addition reactions?
- Experimental Design : Use isotopic labeling (e.g., deuterated solvents) to track reaction pathways. Pair kinetic studies (stopped-flow UV-Vis) with computational modeling (DFT for transition state analysis) .
- Contradiction Resolution : If experimental rates conflict with computational predictions, re-evaluate solvent effects or consider alternative mechanisms (e.g., concerted vs. stepwise) .
Q. What strategies address challenges in crystallizing this compound for XRD analysis?
- Approaches : Optimize solvent polarity (e.g., hexane/ethyl acetate gradients) and temperature-controlled crystallization. For twinned crystals, use SHELXL’s TWIN/BASF commands during refinement .
- Validation : Cross-check with spectroscopic data (e.g., NMR for carbonyl confirmation) to ensure structural consistency .
Q. How should researchers resolve contradictions in toxicological data across studies?
- Bias Assessment : Apply the OHAT risk-of-bias tool to evaluate study design (e.g., randomization, confounding factors). Prioritize studies rated “definitively low risk” (Table C-5, ).
- Meta-Analysis : Use fixed/random-effects models to aggregate data, adjusting for variables like exposure duration or species-specific metabolism .
Q. What computational models predict the environmental fate of this compound?
- Modeling Frameworks : Develop a conceptual model (e.g., Figure 2-15 in ) to map transport pathways (air, water, soil). Input physicochemical properties (log P, vapor pressure) from NIST databases into EPI Suite for biodegradation and bioaccumulation estimates .
- Validation : Compare predicted half-lives with field data from contaminated sites .
Q. How can advanced spectroscopic techniques (e.g., 2D NMR) resolve stereochemical ambiguities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
